molecular formula C14H18O3 B13868591 Methyl 4-(3,3-dimethylbutanoyl)benzoate

Methyl 4-(3,3-dimethylbutanoyl)benzoate

Cat. No.: B13868591
M. Wt: 234.29 g/mol
InChI Key: HJYAEHSUPMLCGI-UHFFFAOYSA-N
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Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

methyl 4-(3,3-dimethylbutanoyl)benzoate

InChI

InChI=1S/C14H18O3/c1-14(2,3)9-12(15)10-5-7-11(8-6-10)13(16)17-4/h5-8H,9H2,1-4H3

InChI Key

HJYAEHSUPMLCGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl 4-(3,3-dimethylbutanoyl)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

This compound can be synthesized through esterification reactions involving 4-(3,3-dimethylbutanoyl)benzoic acid and methanol. The reaction typically requires acidic catalysts and can be optimized to improve yield and purity.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a study assessing the compound's efficacy against various bacterial strains, the minimum inhibitory concentration (MIC) was determined for several pathogens:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. A study conducted on human cancer cell lines demonstrated that the compound inhibits cell proliferation effectively:

Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)12
A549 (lung cancer)15

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in treated cells.

Case Studies

Several case studies have highlighted the biological activities of this compound:

  • Antibacterial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated a promising activity profile, particularly against MRSA strains.
  • Anticancer Mechanism : Research published in Cancer Letters explored the compound's ability to induce apoptosis in breast cancer cells through the activation of caspase pathways.
  • Synergistic Effects : A recent investigation assessed the synergistic effects of this compound with traditional antibiotics. The combination therapy showed enhanced efficacy against resistant bacterial strains.

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